Engineered PAL Enzyme Conversion Rate on 5-Phenylthiophene-2-acrylate vs. Natural Substrate
The target compound is a specific substrate for engineered phenylalanine ammonia-lyase (PAL) mutants. The wild-type enzyme shows negligible conversion on this sterically demanding substrate, but tailored mutants achieve significant conversion, demonstrating a functional difference from smaller substrates [1]. The double mutant F137A/L138V provides a 48% conversion of (5-phenylthiophen-2-yl)acrylic acid to the corresponding unnatural amino acid, a quantifiable gain over the near-zero activity of the wild-type enzyme.
| Evidence Dimension | Enzymatic conversion rate (ammonia addition) |
|---|---|
| Target Compound Data | 48% conversion to (5-phenylthiophen-2-yl)alanine |
| Comparator Or Baseline | Wild-type PAL enzyme: very poor conversion (negligible) after up to 48 hours |
| Quantified Difference | A gain from negligible to 48% conversion, enabled by specific protein engineering. |
| Conditions | Reaction catalyzed by the engineered PcPAL F137A/L138V mutant. The wild-type enzyme from Petroselinum crispum served as the baseline. |
Why This Matters
This directly demonstrates the compound's unique utility in accessing valuable, sterically-demanding unnatural amino acids, which is impossible with the un-engineered enzyme or with smaller substrates that do not require these specific mutations.
- [1] BRENDA Enzyme Database entry for 4.3.1.24. Substrate: (5-phenylthiophen-2-yl)alanine. Commentary on mutant conversion rates. Data extracted from Filip et al. (2018). View Source
